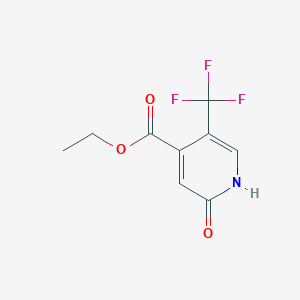

Ethyl 2-hydroxy-5-(trifluoromethyl)isonicotinate

Overview

Description

Ethyl 2-hydroxy-5-(trifluoromethyl)isonicotinate is a substituted pyridine derivative featuring a hydroxyl (-OH) group at position 2, a trifluoromethyl (-CF₃) group at position 5, and an ethyl ester moiety at position 2. These compounds are typically synthesized via substitution or coupling reactions involving trifluoromethyl-containing intermediates and ethyl ester precursors . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the hydroxyl group introduces polarity, influencing solubility and hydrogen-bonding interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-hydroxy-5-(trifluoromethyl)isonicotinate typically involves the esterification of 2-hydroxy-5-(trifluoromethyl)isonicotinic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-hydroxy-5-(trifluoromethyl)isonicotinate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of ethyl 2-oxo-5-(trifluoromethyl)isonicotinate.

Reduction: Formation of ethyl 2-hydroxy-5-(trifluoromethyl)isonicotinol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-hydroxy-5-(trifluoromethyl)isonicotinate has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of ethyl 2-hydroxy-5-(trifluoromethyl)isonicotinate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The hydroxy group can form hydrogen bonds with target molecules, further influencing the compound’s activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The hydroxyl group in Ethyl 2-hydroxy-5-(trifluoromethyl)isonicotinate distinguishes it from analogs with amino (-NH₂) or cyano (-CN) substituents. Key comparisons include:

- Hydroxyl vs.

- Trifluoromethyl Impact : All analogs exhibit improved metabolic stability and lipophilicity due to the -CF₃ group, making them suitable for pharmaceutical applications .

Stability and Reactivity

- Hydroxyl Group: The -OH group may render the compound susceptible to oxidation, necessitating inert storage conditions (e.g., 2–8°C, similar to its amino analog) .

- Ester Hydrolysis : The ethyl ester moiety is prone to hydrolysis under acidic or basic conditions, a common trait in nicotinate/isonicotinate derivatives .

Biological Activity

Ethyl 2-hydroxy-5-(trifluoromethyl)isonicotinate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications supported by research findings and case studies.

This compound can be synthesized through various chemical reactions, including oxidation, reduction, and substitution. The trifluoromethyl group enhances the compound's lipophilicity, which is crucial for its interaction with biological targets. The hydroxy group allows for the formation of hydrogen bonds, further modulating the compound's biological activity.

The mechanism of action for this compound involves its interaction with specific molecular targets within cells:

- Lipophilicity : The trifluoromethyl group increases the compound's affinity for hydrophobic regions of proteins and enzymes.

- Hydrogen Bonding : The hydroxy group can form hydrogen bonds with target molecules, influencing their activity and stability.

These interactions can lead to various biological effects, including antimicrobial and anti-inflammatory properties .

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. In a study assessing various synthesized compounds, it was found that certain derivatives showed significant inhibitory effects against a range of bacterial strains. The compound demonstrated an IC50 value indicating effective concentration for inhibiting bacterial growth .

| Compound | IC50 (μM) | Target Bacteria |

|---|---|---|

| This compound | 45.69 | Staphylococcus aureus |

| Other derivatives | 45.81 | Escherichia coli |

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been evaluated for anti-inflammatory effects. In vitro studies have shown that the compound can significantly reduce the expression of inflammatory markers such as collagen type I alpha 1 (COL1A1) in hepatic stellate cells, indicating its potential as an anti-fibrotic agent .

Case Studies

- Study on Hepatic Stellate Cells : A recent study investigated the effect of this compound on hepatic stellate cells (HSC-T6). Results indicated that the compound inhibited COL1A1 protein expression, suggesting a mechanism for reducing fibrosis in liver injury models .

- Antimicrobial Evaluation : A comparative study highlighted the antimicrobial efficacy of various derivatives of isonicotinate compounds, with this compound showing superior activity against Gram-positive bacteria compared to standard antibiotics .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2-hydroxy-5-(trifluoromethyl)isonicotinate, and how are intermediates characterized?

The compound is synthesized via multi-step reactions involving trifluoromethylation and esterification. For example, trifluoroacetic anhydride (TFAA) and ethyl isonicotinate N-oxide are used to generate trifluoromethyl radicals under photoexcitation (450 nm laser diode). Key intermediates, such as ethyl N-(trifluoroacetoxy)pyridinium-4-carboxylate, are monitored using LCMS (e.g., m/z 366 [M+H]+) and HPLC (retention time: 1.26 minutes under SMD-TFA05 conditions) . Purity is validated via HPLC with >95% purity thresholds, and intermediates are stabilized in acetonitrile at -20°C .

Q. Which analytical techniques are critical for characterizing this compound?

Essential methods include:

- LCMS : To confirm molecular weight (m/z 205–366 range observed in related compounds) .

- HPLC : For purity assessment (e.g., retention time tracking under acidic mobile phases) .

- NMR : To resolve structural ambiguities, particularly distinguishing hydroxyl and trifluoromethyl groups.

- FTIR : To verify ester carbonyl (C=O) and hydroxyl (O-H) stretches .

Q. What safety precautions are required when handling this compound?

- Use PPE (gloves, goggles) due to potential skin/eye irritation (H315, H319 hazards) .

- Store under inert atmosphere at -20°C to prevent decomposition .

- In case of inhalation, move to fresh air and seek medical attention; avoid aqueous solutions to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers mitigate unproductive side reactions during trifluoromethylation using this compound?

Side reactions (e.g., trifluoroacetylation) arise from nucleophilic trapping of intermediates. Optimize by:

- Limiting ethyl isonicotinate N-oxide to 2 equivalents and TFAA to 4 equivalents .

- Avoiding excess reagents, which promote side-product formation.

- Introducing calcium chloride (1 equiv) to stabilize reactive intermediates .

- Monitoring reaction progress via real-time LCMS to halt at optimal conversion .

Q. What mechanistic insights explain the compound’s role in electron donor-acceptor (EDA) complexes?

The compound acts as an electron-deficient acceptor in EDA complexes with donors like 2-methoxynaphthalene. Under irradiation, it facilitates radical generation (e.g., trifluoromethyl radicals from TFAA) for C–H functionalization. Key evidence:

- UV-vis spectroscopy confirms EDA complex formation (λmax ~450 nm).

- Radical trapping experiments (e.g., TEMPO) validate radical intermediates .

- Basicity differences (pKa ~3.2–3.4 for related esters) influence reaction kinetics and selectivity .

Q. How should researchers address contradictory data in stability studies under varying conditions?

Contradictions may arise from solvent polarity or temperature fluctuations. Methodological steps:

- Conduct accelerated stability tests (40°C/75% RH for 4 weeks) and compare degradation profiles via HPLC .

- Use differential scanning calorimetry (DSC) to identify polymorphic transitions affecting stability.

- Cross-validate with multiple analytical techniques (e.g., NMR vs. LCMS for degradation products) .

Q. What strategies optimize the compound’s use in heterocyclic ring functionalization?

- Substrate Scope : Test with electron-rich/electron-deficient arenes to assess regioselectivity.

- Solvent Screening : Polar aprotic solvents (e.g., nitromethane) enhance solubility of intermediates .

- Catalyst Synergy : Combine with Ru(bpy)3Cl2 for dual catalytic cycles, improving yield (55% vs. 35% without catalyst) .

Properties

IUPAC Name |

ethyl 2-oxo-5-(trifluoromethyl)-1H-pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO3/c1-2-16-8(15)5-3-7(14)13-4-6(5)9(10,11)12/h3-4H,2H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDGLWWQEANDVJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=O)NC=C1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.